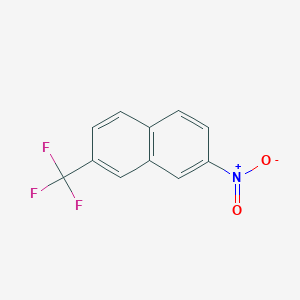
2-Nitro-7-(trifluoromethyl)naphthalene
Cat. No. B8408122
M. Wt: 241.17 g/mol
InChI Key: DMANBUASFRDGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07202364B2
Procedure details


A mixture of 2-nitro-7-trifluoromethylnaphthalene (650 mg, 2.7 mmol) and Raney nickel (65 mg) in methanol (10 mL) is stirred under H2 (1 atm) for 1 hour. Filtration of the catalyst and evaporation of the solvent gives 7-trifluoromethyl-2-aminonaphthalene as a yellow solid.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:9][CH:10]=2)[CH:5]=1)([O-])=O>[Ni].CO>[F:15][C:14]([F:16])([F:17])[C:8]1[CH:7]=[C:6]2[C:11]([CH:12]=[CH:13][C:4]([NH2:1])=[CH:5]2)=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
650 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=CC(=CC=C2C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
65 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred under H2 (1 atm) for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the catalyst and evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C2C=CC(=CC2=C1)N)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
